molecular formula C12H17N3O2 B14118131 5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one

5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B14118131
M. Wt: 235.28 g/mol
InChI Key: XTPVWOSXCCXNDG-UHFFFAOYSA-N
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Description

5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This particular compound is characterized by its unique structure, which includes an amino group, an isopropoxy group, and two methyl groups attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Introduction of Amino and Isopropoxy Groups: The amino group is introduced through nucleophilic substitution reactions, while the isopropoxy group is typically introduced via alkylation reactions using isopropyl halides.

    Methylation: The methyl groups are introduced through alkylation reactions using methyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and isopropoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and various substituted benzimidazoles.

Scientific Research Applications

5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: This compound shares the benzimidazole core but lacks the amino and isopropoxy groups.

    2-Aminobenzimidazole: Similar to the target compound but without the isopropoxy and methyl groups.

    6-Isopropoxybenzimidazole: Contains the isopropoxy group but lacks the amino and methyl groups.

Uniqueness

5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

5-amino-1,3-dimethyl-6-propan-2-yloxybenzimidazol-2-one

InChI

InChI=1S/C12H17N3O2/c1-7(2)17-11-6-10-9(5-8(11)13)14(3)12(16)15(10)4/h5-7H,13H2,1-4H3

InChI Key

XTPVWOSXCCXNDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1N)N(C(=O)N2C)C

Origin of Product

United States

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